molecular formula C6H8N2S B1603279 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine CAS No. 933694-87-2

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B1603279
CAS No.: 933694-87-2
M. Wt: 140.21 g/mol
InChI Key: NDYHLSOVAPQOPI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting Factor Xa, this compound can prevent the formation of blood clots.

Mode of Action

This compound interacts with Factor Xa, inhibiting its activity . This interaction prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. As a result, the formation of blood clots is hindered.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this pathway, preventing the formation of thrombin and, consequently, fibrin clots. The downstream effects include reduced clot formation and a lower risk of thrombotic events.

Pharmacokinetics

It has been shown to exhibit potent inhibitory activities when administered orally to rats , suggesting good bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of Factor Xa, leading to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of unwanted blood clot formation, such as in certain cardiovascular diseases.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy could potentially be influenced by factors such as pH and the presence of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds under acidic conditions to form the thiazole ring, which is then fused with a pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHLSOVAPQOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616584
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-87-2
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
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Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

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